molecular formula C7H10N2O2 B2489720 2-amino-N-(furan-2-ylmethyl)acetamide CAS No. 1181458-84-3; 868238-04-4

2-amino-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2489720
CAS No.: 1181458-84-3; 868238-04-4
M. Wt: 154.169
InChI Key: MRXAHEGHPPJMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C7H10N2O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an acetamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under specific conditions. One method involves using microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXAHEGHPPJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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